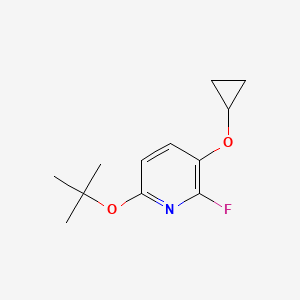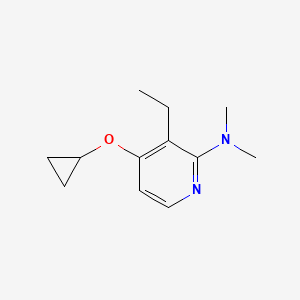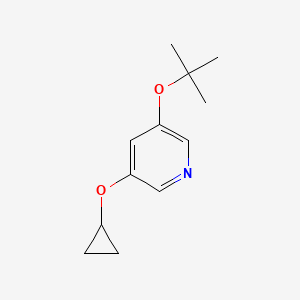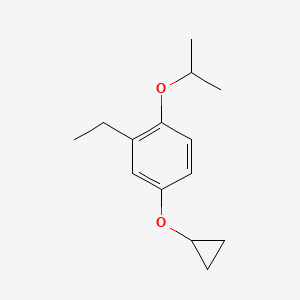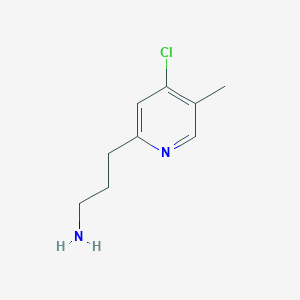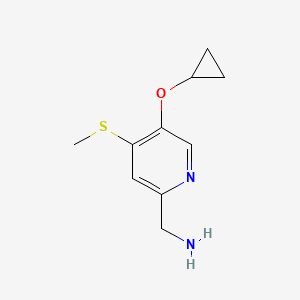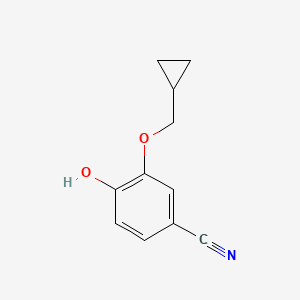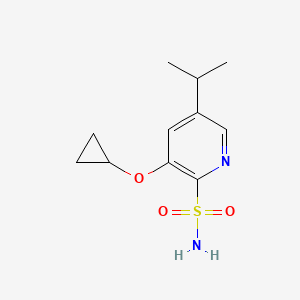
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is an organic compound with the molecular formula C11H16N2O3S It features a pyridine ring substituted with cyclopropoxy and isopropyl groups, as well as a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy and isopropyl groups, and the addition of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput screening for reaction conditions and catalysts, as well as continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical agent.
Industry: It can be utilized in the development of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: Similar in structure but with a different substitution pattern on the pyridine ring.
Sulfonimidates: These compounds contain a sulfur-nitrogen bond and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropyl groups on the pyridine ring, along with the sulfonamide functional group, provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)8-5-10(16-9-3-4-9)11(13-6-8)17(12,14)15/h5-7,9H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
YYVISWOHKSKTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



